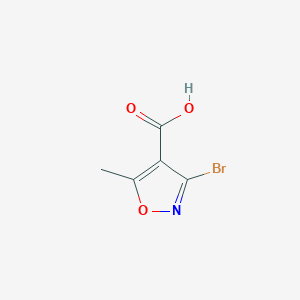

3-Bromo-5-methylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOSKCLDLLPNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445024 | |

| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130742-22-2 | |

| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and potential applications. Particular focus is given to its role as a synthetic intermediate and its potential biological activities, drawing parallels with structurally similar compounds.

Chemical and Physical Properties

This compound, identified by the CAS number 130742-22-2, is a substituted isoxazole derivative.[1][] Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 130742-22-2 | [1][] |

| Molecular Formula | C5H4BrNO3 | [] |

| Molecular Weight | 205.99 g/mol | [] |

| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [] |

| Synonyms | 3-bromo-5-methyl-isoxazole-4-carboxylicacid, 4-Isoxazolecarboxylicacid, 3-bromo-5-methyl- | [] |

| Boiling Point | 349.62°C at 760 mmHg | [] |

| Density | 1.865 g/cm³ | [] |

| Flash Point | 165.2 °C | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Safety and Handling

Comprehensive safety data for this compound is limited. However, based on information for structurally related compounds, caution should be exercised when handling this chemical.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Statements:

Users should adhere to the following precautionary measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

Below is a generalized workflow for the synthesis of such isoxazole derivatives, which could be adapted for the target molecule.

Generalized Synthetic Workflow for Isoxazole Carboxylic Acids

Caption: Generalized synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.

Experimental Considerations for Adaptation:

To synthesize this compound using this methodology, the following considerations would be necessary:

-

Nitrile Oxide Precursor: A suitable bromo-substituted nitroalkane would be required to generate the corresponding bromo-substituted nitrile oxide.

-

Enamine Component: Ethyl acetoacetate and a secondary amine like pyrrolidine can be used to form the enamine, which provides the C4 and C5 atoms of the isoxazole ring.

-

Hydrolysis: The resulting ester would need to be hydrolyzed to the carboxylic acid, for which standard procedures using aqueous acid or base can be employed.

Applications in Drug Development and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety is also a common feature in many drugs, often serving as a key pharmacophoric element that can interact with biological targets through hydrogen bonding and ionic interactions.

While specific biological targets for this compound have not been identified in the available literature, a structurally related compound, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative, has been reported as a covalent inhibitor of the human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) enzyme.[5]

Potential as a GAPDH Inhibitor

GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[5] Inhibition of GAPDH is therefore being explored as a potential anti-cancer strategy. The electrophilic nature of the bromine atom at the 3-position of the isoxazole ring in the reported inhibitor suggests that it may act as a warhead, reacting with a cysteine residue in the active site of GAPDH to form a covalent bond.

Hypothesized Mechanism of GAPDH Inhibition

Caption: Hypothesized covalent inhibition of GAPDH by a 3-bromo-isoxazole derivative.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against GAPDH or other enzymes with reactive cysteine residues in their active sites. Further research, including enzymatic assays and structural biology studies, would be necessary to validate this hypothesis.

Conclusion

This compound is a chemical compound with significant potential as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its biological activity and physical properties such as melting point and solubility are currently limited, its structural features suggest that it may be a valuable lead compound for the development of novel therapeutics, potentially targeting enzymes involved in cancer metabolism. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.

References

In-Depth Technical Guide: Synthesis and Characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analysis of analogous structures.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₃ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| CAS Number | 130742-22-2 | [1] |

| Appearance | Predicted: White to off-white solid | - |

| Boiling Point | 349.62°C at 760 mmHg (Predicted) | |

| Density | 1.865 g/cm³ (Predicted) | |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |

Proposed Synthesis Pathway

A feasible two-step synthesis for this compound is proposed, starting from the commercially available ethyl acetoacetate. The initial step involves the formation of the isoxazole ring system to yield 5-methylisoxazole-4-carboxylic acid, which is subsequently brominated at the C3 position.

References

Spectroscopic Characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Data Presentation

The following tables summarize the anticipated quantitative spectral data for this compound. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | -COOH |

| ~160-170 | C5 (C-CH₃) |

| ~145-155 | C3 (C-Br) |

| ~110-120 | C4 (-CCOOH) |

| ~10-20 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1650 | Medium | C=N stretch (Isoxazole ring) |

| 1400-1450 | Medium | O-H bend (Carboxylic acid) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 500-600 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z Ratio | Interpretation |

| 205/207 | [M]⁺ Molecular ion (presence of Br isotope) |

| 188/190 | [M-OH]⁺ |

| 160/162 | [M-COOH]⁺ |

| 121 | [M-Br]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5][6]

Alternative Procedure (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively. The characteristic isotopic pattern of bromine should be observed.

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between the different analytical techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationships between techniques and derived data.

References

Physical and chemical properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid

This technical guide provides a summary of the available physical and chemical properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data, this guide distinguishes between computationally predicted and experimentally verified information.

Core Physical and Chemical Properties

A comprehensive search of scientific literature and chemical supplier databases has yielded fundamental identification and some predicted physical properties for this compound.

Table 1: Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 130742-22-2 | [1][] |

| Molecular Formula | C₅H₄BrNO₃ | [] |

| Molecular Weight | 205.99 g/mol | [] |

| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 349.62 °C at 760 mmHg | [] |

| Density | 1.865 g/cm³ | [] |

| Flash Point | 165.2 °C |

It is critical to note that the data in Table 2 are based on computational predictions and have not been experimentally verified in published literature.

Experimental Data and Protocols

Despite extensive searches, specific experimental data for several key properties of this compound, including its melting point, solubility in various solvents, and pKa value, are not available in the public domain.

Similarly, detailed experimental protocols for the synthesis, purification, and analysis of this compound have not been found in peer-reviewed journals or detailed chemical depositories. While general synthetic methods for isoxazole derivatives exist, a specific and validated protocol for this compound is not publicly accessible.

Spectroscopic Data

No experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, or IR spectra, for this compound has been identified in the available literature. For researchers requiring this information, analytical characterization of a synthesized or purchased sample would be necessary.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable.

Reactivity and Stability

The chemical reactivity of this compound can be inferred from its functional groups. The carboxylic acid moiety is expected to undergo typical reactions such as esterification, amidation, and reduction. The isoxazole ring, being an aromatic heterocycle, may exhibit stability but can also participate in certain ring-opening or substitution reactions under specific conditions. The presence of the bromine atom offers a site for various cross-coupling reactions, potentially making it a useful building block in medicinal chemistry.

Safety Information

Based on information from chemical suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Logical Relationship Diagram

While specific experimental workflows are unavailable, a general logical workflow for the characterization of a novel chemical entity like this compound can be conceptualized.

References

An In-depth Technical Guide on 3-Bromo-5-methylisoxazole-4-carboxylic acid: Discovery and History

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide delves into the core technical aspects of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines its discovery, historical context, and key synthetic methodologies, presenting data in a structured format for clarity and comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 130742-22-2 | [1] |

| Molecular Formula | C₅H₄BrNO₃ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| Boiling Point | 349.62 °C at 760 mmHg | [1] |

| Density | 1.865 g/cm³ | [1] |

| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [1] |

Historical Context and Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in medicinal chemistry for over a century.[2] Its derivatives are integral to a range of pharmaceuticals, showcasing diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2]

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its structural foundation lies in the well-established chemistry of 5-methylisoxazole-4-carboxylic acid. This precursor is a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide.[3][4] The development of Leflunomide and its active metabolite, Teriflunomide, spurred significant interest in the modification of the 5-methylisoxazole-4-carboxamide scaffold to enhance therapeutic profiles and mitigate side effects.[3] This exploration likely led to the synthesis of various halogenated derivatives, including this compound, as part of structure-activity relationship (SAR) studies.

Synthesis and Experimental Protocols

The synthesis of this compound logically proceeds from its non-brominated precursor, 5-methylisoxazole-4-carboxylic acid. The general synthetic approach involves the formation of the isoxazole ring followed by bromination.

Synthesis of the Precursor: 5-Methylisoxazole-4-carboxylic acid

A common and well-documented method for the synthesis of the 5-methylisoxazole-4-carboxylic acid core involves a multi-step process starting from ethyl acetoacetate.[5][6]

Experimental Workflow for the Synthesis of 5-Methylisoxazole-4-carboxylic acid

Caption: Synthetic pathway for 5-Methylisoxazole-4-carboxylic acid.

Detailed Protocol for the Synthesis of 5-Methylisoxazole-4-carboxylic acid (adapted from patent literature): [5][6]

-

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at a temperature ranging from 75°C to 150°C to yield ethyl ethoxymethyleneacetoacetate.

-

Step 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate: The resulting ethyl ethoxymethyleneacetoacetate is then combined with hydroxylamine sulfate in the presence of a mild base such as sodium acetate. This reaction is typically carried out at a low temperature, between -20°C and 10°C, to form the ethyl ester of 5-methylisoxazole-4-carboxylic acid.

-

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid: The ethyl ester is subsequently hydrolyzed using a strong acid, such as sulfuric acid, to yield the final product, 5-methylisoxazole-4-carboxylic acid.

Bromination at the 3-Position

The introduction of a bromine atom at the 3-position of the isoxazole ring is a key step in the synthesis of the target compound. While a specific detailed protocol for the direct bromination of 5-methylisoxazole-4-carboxylic acid at the 3-position was not found in the primary literature, analogous reactions on similar heterocyclic systems suggest that electrophilic bromination is the most probable route.

Hypothesized Experimental Workflow for the Synthesis of this compound

Caption: Proposed synthesis of this compound.

Plausible Experimental Protocol (Hypothetical):

A plausible method for the synthesis would involve the direct bromination of 5-methylisoxazole-4-carboxylic acid using a suitable brominating agent like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and the use of a catalyst, would need to be optimized to favor bromination at the 3-position of the isoxazole ring.

Potential Biological Activity and Applications

The biological activity of this compound has not been extensively reported. However, based on the known activities of related isoxazole derivatives, it can be hypothesized that this compound may exhibit a range of pharmacological properties. Isoxazole-containing molecules have been investigated for their potential as:

-

Anti-inflammatory agents: The isoxazole scaffold is present in several anti-inflammatory drugs.

-

Anticancer agents: Numerous isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: The isoxazole nucleus is a feature of certain antibacterial and antifungal compounds.

The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its selectivity for biological targets. Therefore, this compound represents a valuable scaffold for further investigation in drug discovery programs.

Conclusion

This compound is a halogenated derivative of a well-established pharmacophore. While its specific discovery and history are not prominently documented, its synthesis logically follows from its non-brominated precursor, a key intermediate in the production of Leflunomide. The lack of extensive biological data for this particular compound presents an opportunity for researchers to explore its potential as a novel therapeutic agent. The synthetic routes and foundational knowledge of isoxazole chemistry provided in this guide offer a solid starting point for such investigations. Further research is warranted to fully elucidate the synthetic nuances, biological activity, and potential signaling pathway interactions of this intriguing molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Theoretical Studies on the Electronic Structure of 3-Bromo-5-methylisoxazole-4-carboxylic acid: A Methodological Whitepaper

Disclaimer: As of the latest literature search, specific theoretical studies on the electronic structure of 3-Bromo-5-methylisoxazole-4-carboxylic acid are not publicly available. This document serves as an in-depth technical guide outlining the established computational methodologies and expected analyses based on research conducted on structurally related isoxazole derivatives. The quantitative data presented herein is illustrative and synthesized from typical findings for this class of compounds.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that garner significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The electronic structure of these molecules plays a pivotal role in their reactivity, stability, and interaction with biological targets. Understanding the electronic properties of this compound is therefore crucial for elucidating its potential as a therapeutic agent and for the rational design of novel derivatives with enhanced efficacy.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the electronic structure and properties of molecules at the atomic level.[5][6] This whitepaper details the standard computational protocols for such an investigation, presents anticipated data in a structured format, and visualizes the typical research workflow.

Computational Methodology

The following section outlines a robust and widely adopted computational protocol for the theoretical study of isoxazole derivatives, based on methodologies reported in the literature.[1][2][5]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems containing heteroatoms.[2][5] The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.

Electronic Structure Analysis

Following geometry optimization, a series of calculations are performed to elucidate the electronic properties of the molecule. Key parameters investigated include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological receptors.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the local electronic environment.

-

Global Reactivity Descriptors: Parameters such as chemical potential (μ), global hardness (η), and global electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[2]

Expected Quantitative Data

The following table summarizes the hypothetical quantitative data for this compound, based on typical values observed for similar isoxazole derivatives in theoretical studies.

| Parameter | Symbol | Expected Value | Unit |

| HOMO Energy | EHOMO | -6.5 to -7.5 | eV |

| LUMO Energy | ELUMO | -1.5 to -2.5 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | eV |

| Chemical Potential | μ | -4.0 to -5.0 | eV |

| Global Hardness | η | 2.25 to 2.75 | eV |

| Global Electrophilicity Index | ω | 1.45 to 1.75 | eV |

Visualized Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a computational study of a novel compound and the logical relationships between key electronic structure concepts.

Caption: Computational chemistry workflow for electronic structure analysis.

Caption: Interrelation of frontier molecular orbitals and reactivity descriptors.

Conclusion

While direct experimental or theoretical data on this compound is currently lacking in the reviewed literature, the well-established computational methodologies presented in this guide provide a clear and effective pathway for its future investigation. The insights gained from such studies, including the analysis of frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, are invaluable for understanding the molecule's chemical behavior and for guiding the development of new isoxazole-based therapeutic agents. The application of these theoretical approaches will undoubtedly accelerate the discovery and optimization of novel drug candidates within this important class of heterocyclic compounds.

References

- 1. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

3-Bromo-5-methylisoxazole-4-carboxylic Acid: A Technical Guide to its Putative Mechanisms of Action in Biological Systems

Introduction

3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. While its specific biological roles are yet to be fully elucidated, the isoxazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and biologically active molecules.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] This technical guide will explore the potential mechanisms of action of this compound by examining the established biological activities of two closely related classes of compounds: 3-bromo-dihydroisoxazole derivatives and isoxazole-4-carboxylic acid derivatives.

Putative Mechanism of Action 1: Inhibition of Glycolysis via GAPDH Covalent Binding

A compelling potential mechanism of action for this compound, particularly in the context of oncology, is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This hypothesis is derived from studies on 3-bromo-4,5-dihydroisoxazole derivatives, which have been identified as covalent inhibitors of human GAPDH (hGAPDH).[4][5]

Glyceraldehyde-3-phosphate dehydrogenase is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly vulnerable to the inhibition of glycolytic enzymes.[5]

The proposed mechanism involves the covalent modification of the catalytic cysteine residue in the active site of hGAPDH by the 3-bromo-isoxazole moiety.[4] This irreversible inhibition of GAPDH would disrupt the glycolytic flux, leading to a depletion of ATP and metabolic intermediates essential for cancer cell proliferation. Downstream cellular consequences of GAPDH inhibition by related compounds have been shown to include the induction of autophagy and apoptosis.[6]

Signaling Pathway: GAPDH Inhibition and Downstream Cellular Effects

Caption: Putative signaling pathway of GAPDH inhibition.

Quantitative Data from Related 3-Bromo-dihydroisoxazole Derivatives

| Compound | Target | Assay | Activity | Cell Line | Reference |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole | hGAPDH | Recombinant enzyme inhibition | Faster inactivation than koningic acid | - | [4] |

| Compound 11 (spirocyclic) | - | Antiproliferative | IC50 values in µM range | Pancreatic cancer cell lines | [4] |

| AXP-3005, AXP-3009, AXP-3018, AXP-3019 | hGAPDH | Recombinant enzyme inhibition | Significant inhibition at 10 µM | - | [6] |

| AXP-3019 | - | Antiproliferative | Dose-dependent inhibition | PDAC cells | [7] |

Experimental Protocol: hGAPDH Inhibition Assay

This protocol is based on methodologies described for related 3-bromo-dihydroisoxazole compounds.[4][6]

-

Recombinant hGAPDH Expression and Purification: Human GAPDH is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatographic techniques.

-

Enzyme Activity Assay: The enzymatic activity of hGAPDH is monitored by measuring the reduction of NAD+ to NADH at 340 nm in the presence of its substrate, glyceraldehyde-3-phosphate. The reaction buffer typically contains sodium pyrophosphate and EDTA.

-

Inhibition Studies:

-

Recombinant hGAPDH is pre-incubated with varying concentrations of the test compound (this compound) for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrate and NAD+.

-

The rate of NADH formation is measured spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Putative Mechanism of Action 2: Immunomodulation

Isoxazole derivatives are known to possess immunomodulatory properties, exhibiting both immunosuppressive and immunostimulatory activities.[2][8][9] The specific effect often depends on the substitution pattern of the isoxazole ring.[1]

Immunosuppressive and Anti-inflammatory Effects

Certain isoxazole-4-carboxylic acid derivatives have been shown to exert immunosuppressive and anti-inflammatory effects. This may occur through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][11][12] Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Immunostimulatory Effects

Conversely, other isoxazole derivatives have been reported to enhance immune responses. For instance, some 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to stimulate the proliferation of lymphocytes and increase the production of cytokines like IL-1β.[2]

Signaling Pathway: Immunomodulation

Caption: Potential immunomodulatory pathways.

Quantitative Data from Related Isoxazole Derivatives

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| Isoxazole-carboxamide derivative (A13) | COX-1 | In vitro enzyme inhibition | 64 | [10] |

| Isoxazole-carboxamide derivative (A13) | COX-2 | In vitro enzyme inhibition | 13 | [10] |

| Isoxazole derivative (C3) | 5-LOX | In vitro enzyme inhibition | 8.47 | [11] |

| Isoxazole derivative (C5) | 5-LOX | In vitro enzyme inhibition | 13.12 | [11] |

| Isoxazole derivative (C6) | 5-LOX | In vitro enzyme inhibition | 18.87 | [11] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on methodologies described for related isoxazole derivatives.[12][13]

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary cofactors like hematin and glutathione is prepared.

-

Inhibition Assay:

-

The test compound is pre-incubated with the enzyme in the assay buffer.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

Experimental Workflow: General Approach for Mechanism of Action Studies

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth overview of the burgeoning research into novel isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide actionable insights for professionals engaged in drug discovery and development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity of Novel Isoxazole Derivatives

A significant body of research highlights the potent cytotoxic effects of novel isoxazole compounds against a wide array of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[4][5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed isoxazole derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole derivative | Colon 38, CT-26 (mouse colon carcinoma) | 2.5 (µg/mL) | [7] |

| Isoxazole-Carboxamide derivative 2a | Colo205 (colon adenocarcinoma) | 9.179 | [1] |

| Isoxazole-Carboxamide derivative 2a | HepG2 (hepatocellular carcinoma) | 7.55 | [1] |

| Isoxazole-Carboxamide derivative 2e | B16F1 (melanoma) | 0.079 | [1] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole TTI-4 | MCF-7 (breast cancer) | 2.63 | [2] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 3d | MCF-7 (breast cancer) | 43.4 | [8] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d | MCF-7 (breast cancer) | 39.0 | [8] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 3d | MDA-MB-231 (breast cancer) | 35.9 | [8] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d | MDA-MB-231 (breast cancer) | 35.1 | [8] |

| 3,5-disubstituted isoxazole derivative 40 (curcumin analog) | MCF-7 (breast cancer) | 3.97 | [9][10] |

| 3,5-disubstituted isoxazole derivative 4c | U87 (glioblastoma) | 67.6 | [9][10] |

| 3,5-disubstituted isoxazole derivative 4b | U87 (glioblastoma) | 42.8 | [9][10] |

| 3,5-disubstituted isoxazole derivative 4a | U87 (glioblastoma) | 61.4 | [9][10] |

| Dihydropyrazole derivative 39 | Prostate cancer | 4 (µg/mL) | [11] |

| Dihydropyrazole derivative 45 | Prostate cancer | 2 (µg/mL) | [11] |

Antimicrobial Activity of Novel Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[12] Their mechanism of action often involves the disruption of microbial cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for several novel isoxazole derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-based isoxazole derivatives | C. albicans | 6 - 60 | [13] |

| Thiazole-based isoxazole derivatives | B. subtilis | 10 - 80 | [13] |

| Thiazole-based isoxazole derivatives | E. coli | 30 - 80 | [13] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | S. aureus | 1.56 ± 0.12 - 6.25 ± 0.75 | [13] |

| Isoxazole derivatives | S. aureus | 40 - 70 | [4] |

| Isoxazole derivatives | E. coli | 40 - 70 | [4] |

| Isoxazole derivative PUB9 | S. aureus | <0.0078 | [14] |

| Isoxazole derivative PUB10 | S. aureus | 0.031 | [14] |

| 1,3-Oxazole-based compound 2d | S. epidermidis 756 | 56.2 | [15] |

| 1,3-Oxazole-based compound 1e | E. coli ATCC 25922 | 28.1 | [15] |

| 1,3-Oxazole-based compound 1e | C. albicans 128 | 14 | [15] |

| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15 (mg/mL) | [16] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30 (mg/mL) | [16] |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivative 178f | E. coli MTCC 443 | 95 | [17] |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivative 178e | S. aureus MTCC 96 | 95 | [17] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of the biological activities of novel compounds. This section provides methodologies for key in vitro assays.

Synthesis of Isoxazole Derivatives: General Procedure

A common method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[15]

-

Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion.

-

Cyclization: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in an alkaline medium (e.g., 40% KOH in ethanol) for several hours.

-

Work-up and Purification: The reaction mixture is cooled, poured into crushed ice, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the pure isoxazole derivative.

A general workflow for the synthesis of isoxazole derivatives.

Caption: General synthesis workflow for isoxazole derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the novel isoxazole compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (e.g., DMSO) are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Workflow for determining anticancer activity using the MTT assay.

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The isoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by isoxazole compounds.

-

Cell Lysis and Protein Extraction: Cancer cells are treated with the isoxazole compound for a specified time. The cells are then harvested and lysed using a suitable lysis buffer containing protease inhibitors to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine changes in protein expression.

Signaling Pathways Modulated by Isoxazole Compounds

Induction of Apoptosis via the Caspase Cascade

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases.[18][19] Isoxazole compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[5]

Diagram of the intrinsic apoptosis pathway activated by isoxazole compounds.

Caption: Intrinsic apoptosis pathway induced by isoxazole compounds.

Anti-inflammatory Effects via Modulation of the NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[20][21] Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases. Some isoxazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.[5][22]

Diagram of the NF-κB signaling pathway and its inhibition by isoxazole compounds.

Caption: Inhibition of the NF-κB signaling pathway by isoxazole compounds.

Conclusion and Future Directions

The isoxazole core continues to be a privileged scaffold in the design of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of isoxazole derivatives as anticancer, antimicrobial, and anti-inflammatory drugs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their clinical translation and for the development of next-generation isoxazole-based therapeutics.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Isoxazole-Based Antifungal Drug Candidates | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. espublisher.com [espublisher.com]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benthamscience.com [benthamscience.com]

An In-depth Technical Guide on the Initial Biological Screening of 3-Bromo-5-methylisoxazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening methodologies for derivatives of 3-Bromo-5-methylisoxazole-4-carboxylic acid. While specific biological data for this exact chemical scaffold is limited in publicly accessible literature, this document outlines the common screening paradigms for closely related isoxazole-4-carboxamide analogs, offering a foundational framework for researchers entering this area of drug discovery. The guide details prevalent experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, and presents data from related isoxazole derivatives to serve as a comparative benchmark.

Introduction to the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that is a constituent of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The versatility of the isoxazole scaffold allows for structural modifications that can modulate its physicochemical properties and biological targets.[3] Derivatives of this compound, particularly its amides, are of significant interest for exploring novel therapeutic agents due to the synthetic accessibility and the potential for diverse biological interactions.

Synthesis of 3-Bromo-5-methylisoxazole-4-carboxamide Derivatives

The general synthetic route to the title compounds involves the amidation of the parent carboxylic acid. A typical procedure begins with the activation of this compound, often by converting it to the corresponding acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a desired amine in the presence of a base to yield the final 3-Bromo-5-methylisoxazole-4-carboxamide derivative.

References

The Versatile Building Block: A Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylisoxazole-4-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest in the field of synthetic organic and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety on a stable isoxazole scaffold, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role as a synthetic intermediate in the development of novel compounds, particularly within the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 130742-22-2 | [1] |

| Molecular Formula | C₅H₄BrNO₃ | |

| Molecular Weight | 205.99 g/mol | |

| Boiling Point | 349.62 °C at 760 mmHg | |

| Density | 1.865 g/cm³ | |

| Flash Point | 165.2 °C | [1] |

| Appearance | White to cream powder/solid | [2] |

| Storage | Store at 10°C - 25°C | [1] |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar isoxazole derivatives[3][4]:

Step 1: Synthesis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to yield ethyl 2-bromoacetoacetate.

-

The crude ethyl 2-bromoacetoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) in a solvent like ethanol or a water/ethanol mixture.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the product, ethyl 3-bromo-5-methylisoxazole-4-carboxylate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Hydrolysis to this compound

-

The purified ethyl 3-bromo-5-methylisoxazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid or hydrochloric acid).[3]

-

The mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the alcohol is removed under reduced pressure.

-

The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Role as a Synthetic Building Block

The utility of this compound as a synthetic building block stems from the presence of two key functional groups: the carboxylic acid at the C4 position and the bromine atom at the C3 position. These groups can be selectively manipulated to introduce a variety of substituents and build molecular complexity. Isoxazole derivatives, in general, are important in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo a range of standard transformations, allowing for the introduction of various amide and ester linkages. These reactions are crucial for creating libraries of compounds for drug discovery screening.

Caption: Key reactions involving the carboxylic acid group.

Experimental Protocol: Amide Coupling (General)

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HBTU, or EDC, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents) are added.

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.

Reactions of the Bromo Group

The bromine atom at the C3 position of the isoxazole ring is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents. This versatility is highly valuable in structure-activity relationship (SAR) studies during drug development.

Caption: Cross-coupling reactions at the C3-bromo position.

Experimental Protocol: Suzuki Coupling (General)

It is often advantageous to first protect the carboxylic acid group as an ester before performing cross-coupling reactions to avoid potential side reactions.

-

To a reaction vessel are added the ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.

-

The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

The ester group can then be hydrolyzed back to the carboxylic acid if desired, using the conditions described previously.

Conclusion

This compound is a highly functionalized and valuable building block for synthetic chemistry. Its bifunctional nature allows for sequential or orthogonal modifications at the carboxylic acid and the bromo positions, providing access to a wide range of substituted isoxazole derivatives. The ability to participate in robust and well-established chemical transformations, such as amide couplings and palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are promising avenues for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. H27574.03 [thermofisher.com]

- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations for isoxazole synthesis and functionalization.

I. Overview of Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. The overall strategy involves the initial construction of the 5-methylisoxazole-4-carboxylate core, followed by regioselective bromination at the C3-position of the isoxazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

II. Synthetic Pathways

A proposed synthetic route is depicted below. It begins with the formation of ethyl 5-methylisoxazole-4-carboxylate from ethyl acetoacetate, proceeds through a key bromination step, and finishes with ester hydrolysis.

Application Note and Protocol: Esterification of 3-Bromo-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. The esterification of its carboxylic acid moiety is a fundamental transformation for creating derivatives with modified physicochemical properties, which is often a crucial step in drug discovery and development. This document provides detailed protocols for the esterification of this compound using two common and effective methods: Fischer-Speier Esterification and Steglich Esterification using DCC and DMAP.

Data Presentation

The following table summarizes typical reaction conditions for the esterification of carboxylic acids, which can be adapted for this compound.

| Method | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Typical Yield |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol) | Alcohol | Conc. H₂SO₄ or p-TsOH | Reflux | 2-24 h | 60-95% |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-Dimethylaminopyridine (DMAP) | 0°C to RT | 3-12 h | 75-95% |

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2][3][4] The reaction is driven to completion by using the alcohol as the solvent and removing the water formed during the reaction.[5][6][7]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, serving as the solvent).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Method 2: Steglich Esterification using DCC and DMAP

This method is a milder alternative that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] It is particularly useful for sensitive substrates and can be performed at room temperature.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another aprotic solvent

-

0.5 N Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the stirred solution in an ice bath to 0°C.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter off the DCU precipitate using a Buchner funnel.

-

Wash the filtrate sequentially with 0.5 N HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure ester.

Visualizations

Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Logical Relationship

Caption: Key relationships in Steglich Esterification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Amidation of 3-Bromo-5-methylisoxazole-4-carboxylic acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide derivatives from 3-bromo-5-methylisoxazole-4-carboxylic acid and various primary amines. The resulting 3-bromo-5-methylisoxazole-4-carboxamides are of significant interest in medicinal chemistry and drug discovery due to the established biological activity of related isoxazole-containing compounds.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The amidation of this compound with primary amines offers a straightforward strategy to generate diverse libraries of novel chemical entities for biological screening. The resulting amides can be evaluated for various therapeutic applications, for instance, as potential enzyme inhibitors. Notably, structurally related 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway, which is a target for the development of anticancer agents.[1][2]

This document outlines two robust protocols for the synthesis of 3-bromo-5-methylisoxazole-4-carboxamides using common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation

The following tables summarize representative quantitative data for the amidation of this compound with a selection of primary amines using the protocols detailed below.

Table 1: Amidation using EDC/HOBt Coupling Reagents

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-3-bromo-5-methylisoxazole-4-carboxamide | 12 | 85 |

| 2 | 4-Methoxybenzylamine | 3-bromo-N-(4-methoxybenzyl)-5-methylisoxazole-4-carboxamide | 12 | 88 |

| 3 | Cyclohexylamine | 3-bromo-N-cyclohexyl-5-methylisoxazole-4-carboxamide | 16 | 78 |

| 4 | Aniline | 3-bromo-5-methyl-N-phenylisoxazole-4-carboxamide | 18 | 72 |

Table 2: Amidation using HATU Coupling Reagent

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-3-bromo-5-methylisoxazole-4-carboxamide | 4 | 92 |

| 2 | 4-Methoxybenzylamine | 3-bromo-N-(4-methoxybenzyl)-5-methylisoxazole-4-carboxamide | 4 | 94 |

| 3 | Cyclohexylamine | 3-bromo-N-cyclohexyl-5-methylisoxazole-4-carboxamide | 6 | 85 |

| 4 | Aniline | 3-bromo-5-methyl-N-phenylisoxazole-4-carboxamide | 8 | 80 |

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add the primary amine (1.1 eq) and HOBt (1.2 eq).

-

Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-